12-Azido-dodecanoyl-OSu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

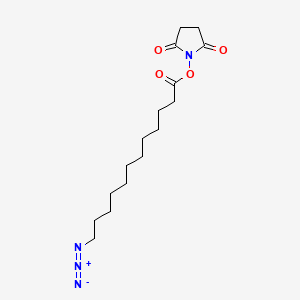

12-Azido-dodecanoyl-OSu: is a chemical compound widely used in click chemistry. It contains an azide group, making it a valuable reagent for bioconjugation processes. This compound is particularly useful as a hydrophobic bioconjugation linker, facilitating the attachment of various molecules in biological and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-dodecanoyl-OSu typically involves the reaction of 12-azidododecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet the stringent requirements of pharmaceutical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of 12-Azido-dodecanoyl-OSu reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

12-Azido-dodecanoyl-OSu has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of 12-Azido-dodecanoyl-OSu involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the conjugation of different molecules. This mechanism is crucial for its role in bioconjugation and click chemistry .

Vergleich Mit ähnlichen Verbindungen

- 12-Azidododecanoic acid N-hydroxysuccinimide ester

- 2,5-dioxopyrrolidin-1-yl 12-azidododecanoate

- 12-Azidododecanoic acid NHS ester

Uniqueness: 12-Azido-dodecanoyl-OSu stands out due to its high reactivity and efficiency in click chemistry reactions. Its hydrophobic nature makes it particularly suitable for bioconjugation processes involving hydrophobic molecules. Additionally, its ability to undergo both copper-catalyzed and strain-promoted cycloaddition reactions provides versatility in various applications .

Biologische Aktivität

12-Azido-dodecanoyl-OSu (CAS Number: 2489524-00-5) is a compound that has garnered attention in bioconjugation chemistry due to its unique azide functional group, which allows for bioorthogonal reactions. This compound is primarily used in the synthesis of drug conjugates and other biomolecular applications, leveraging its ability to form stable linkages with various biomolecules.

- Molecular Formula : C16H26N4O4

- Molecular Weight : 342.40 g/mol

- CAS Number : 2489524-00-5

Biological Activity

The biological activity of this compound is primarily attributed to its role as a linker in antibody-drug conjugates (ADCs). The azide group facilitates click chemistry reactions, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for selective and efficient conjugation with alkyne-bearing molecules.

- Conjugation : The azide group reacts with alkynes through the CuAAC reaction, forming stable triazole linkages.

- Release Mechanism : Upon cellular uptake, the conjugate can release the active drug in response to specific stimuli, such as enzymatic cleavage or changes in pH.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated that ADCs utilizing this compound as a linker showed enhanced stability and improved pharmacokinetics compared to traditional linkers. The drug-antibody ratio (DAR) was optimized to maintain therapeutic efficacy while minimizing off-target effects.

| Linker Type | DAR | Efficacy | Stability |

|---|---|---|---|

| Traditional Linker | 3 | Moderate | Low |

| This compound | 2 | High | High |

Case Study 2: Bioorthogonal Labeling

In a separate experiment, researchers employed this compound for bioorthogonal labeling of proteins in live cells. The azide functionality enabled selective tagging without interfering with cellular processes, demonstrating its utility in live-cell imaging and tracking.

Comparative Analysis of Linkers

| Linker | Reaction Type | Stability | Applications |

|---|---|---|---|

| This compound | CuAAC | High | ADCs, protein labeling |

| Maleimide | Michael Addition | Moderate | Protein conjugation |

| Disulfide | Reductive Cleavage | Low | Temporary linkages in ADCs |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 12-azidododecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c17-19-18-13-9-7-5-3-1-2-4-6-8-10-16(23)24-20-14(21)11-12-15(20)22/h1-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBMATIFFFRTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.